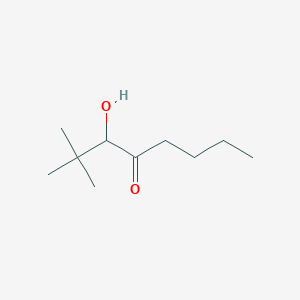
Diazaboriridin-3-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazaboriridin-3-yl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Métodos De Preparación
The synthesis of Diazaboriridin-3-yl typically involves the use of boron reagents in combination with nitrogen-containing precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Diazaboriridin-3-yl undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: this compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Diazaboriridin-3-yl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In industrial applications, this compound is used in the production of polymers and other advanced materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Diazaboriridin-3-yl exerts its effects involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein folding, and other biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Diazaboriridin-3-yl can be compared with other boron-containing heterocycles, such as boronic acids and boronate esters. While these compounds share some similarities in their reactivity and applications, this compound is unique due to its specific structure, which allows for distinct interactions with biological and chemical systems. Similar compounds include:
Boronic acids: Widely used in Suzuki–Miyaura coupling reactions.
Boronate esters: Known for their stability and use in organic synthesis.
Pyrazine derivatives: These compounds also contain nitrogen atoms and exhibit diverse biological activities.
Propiedades
| 85302-96-1 | |
Fórmula molecular |
BH2N2 |
Peso molecular |
40.84 g/mol |
InChI |
InChI=1S/BH2N2/c1-2-3-1/h2-3H |
Clave InChI |
BHOCANICGACAHA-UHFFFAOYSA-N |
SMILES canónico |
[B]1NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)

![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
